N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide
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Overview
Description
N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. It is structurally related to fentanyl, a potent synthetic opioid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide typically involves the reaction of N-phenylpiperidin-4-amine with furan-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted furan derivatives .
Scientific Research Applications
N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including analgesic and anesthetic properties.
Medicine: Due to its structural similarity to fentanyl, it is investigated for its potential use in pain management and anesthesia.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
Carfentanil: Another synthetic opioid with a higher potency than fentanyl.
Alfentanil: A fast-acting synthetic opioid used in anesthesia.
Uniqueness
N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can influence its potency, duration of action, and potential side effects .
Properties
IUPAC Name |
N-(furan-2-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-10-7-13-22-15)19(14-8-3-1-4-9-14)17(21)18-11-5-2-6-12-18/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJVSYVIQYHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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